molecular formula C6H5N3O4 B14612407 N-Hydroxy-5-nitropyridine-3-carboxamide CAS No. 59290-22-1

N-Hydroxy-5-nitropyridine-3-carboxamide

Katalognummer: B14612407
CAS-Nummer: 59290-22-1
Molekulargewicht: 183.12 g/mol
InChI-Schlüssel: DCNDFORSLPZXAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-5-nitropyridine-3-carboxamide is a heterocyclic organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the 5-position, a hydroxyl group at the N-position, and a carboxamide group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by subsequent functional group transformations. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Further functionalization steps, such as hydroxylation and carboxamidation, are carried out under controlled conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The hydroxyl group can be oxidized to a carbonyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like ammonia (NH3) and amines are employed for substitution reactions.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Carbonyl derivatives: Formed through the oxidation of the hydroxyl group.

    Substituted pyridines: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-5-nitropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Hydroxy-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Nitropyridine: A precursor in the synthesis of N-Hydroxy-5-nitropyridine-3-carboxamide.

    5-Nitropyridine-2-sulfonic acid: Another nitropyridine derivative with different functional groups.

    2-Substituted-5-nitropyridines: Compounds with similar structural features but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and undergo various chemical transformations makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

59290-22-1

Molekularformel

C6H5N3O4

Molekulargewicht

183.12 g/mol

IUPAC-Name

N-hydroxy-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C6H5N3O4/c10-6(8-11)4-1-5(9(12)13)3-7-2-4/h1-3,11H,(H,8,10)

InChI-Schlüssel

DCNDFORSLPZXAR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC=C1[N+](=O)[O-])C(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.